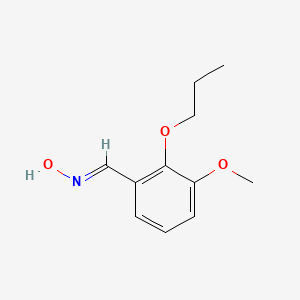

3-Methoxy-2-propoxybenzaldehyde oxime

Description

3-Methoxy-2-propoxybenzaldehyde oxime (IUPAC name: 3-methoxy-2-propoxybenzaldehyde oxime) is an aromatic oxime derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.25 g/mol . Its CAS registry number is 41828-04-0, and it is characterized by a benzaldehyde backbone substituted with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 2-positions, respectively, followed by an oxime (-NOH) functional group.

Properties

CAS No. |

41828-04-0 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(NZ)-N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO3/c1-3-7-15-11-9(8-12-13)5-4-6-10(11)14-2/h4-6,8,13H,3,7H2,1-2H3/b12-8- |

InChI Key |

QQUVUUIKEFIANU-WQLSENKSSA-N |

SMILES |

CCCOC1=C(C=CC=C1OC)C=NO |

Isomeric SMILES |

CCCOC1=C(C=CC=C1OC)/C=N\O |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-propoxybenzaldehyde oxime typically involves the reaction of 3-Methoxy-2-propoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-Methoxy-2-propoxybenzaldehyde oxime are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-propoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

Reduction: The oxime group can be reduced to form amines.

Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

3-Methoxy-2-propoxybenzaldehyde oxime is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-propoxybenzaldehyde oxime involves its interaction with specific molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can undergo nucleophilic addition reactions with biological nucleophiles, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Structural Analogs with Alkoxy/Methoxy Substitutions

Brominated Methoxybenzaldehyde Oximes

A series of brominated methoxybenzaldehyde oximes, such as 3-bromo-4-ethoxy-5-methoxybenzaldehyde oxime (C₁₀H₁₂BrNO₃) and 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime (C₁₁H₁₄BrNO₃), share structural similarities with the target compound. These analogs differ in their substituents (e.g., bromine at position 3, ethoxy/isopropoxy at position 4) but retain the oxime group. Such substitutions influence properties like solubility and reactivity. For instance, increasing the size of the alkoxy group (e.g., ethoxy to isopropoxy) may enhance lipophilicity, affecting biological activity .

1-(4-Propoxyphenyl)Ethanone Oxime

Another analog, 1-(4-propoxyphenyl)ethanone oxime (C₁₁H₁₅NO₂, CAS: BBB/866), replaces the benzaldehyde core with an acetophenone backbone.

Thermal Stability and Crystallographic Properties

The thermal stability of oximes is critical for applications in high-temperature environments. For example:

- Di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive hydrogen-bonding networks stabilizing their crystal structures .

- However, its structural similarity to tetrazole-based oximes suggests that its stability may depend on intermolecular interactions, such as hydrogen bonding between the oxime group and methoxy/propoxy substituents.

Crystallographic data for related compounds includes Compound 4 (orthorhombic space group Pbc2 with a density of 1.675 g·cm⁻³ ), highlighting the role of crystal packing in material properties .

Antimicrobial and Antioxidant Potential

A naringin-derived hydrazone-oxime hybrid (2a) exhibits notable antibacterial activity (MIC: 62.5 µg/mL) and antioxidant capacity (IC₅₀: 3.7 µg/mL) .

Toxicity Profiles

- 4-Methylpentan-2-one oxime is classified as harmful if swallowed (Acute Tox. 4, H302) and causes skin/eye irritation (H315/H319) .

- Phosgene oxime , a highly toxic oxime, has established Acute Exposure Guideline Levels (AEGLs) due to its blistering effects .

- No toxicity data is provided for 3-methoxy-2-propoxybenzaldehyde oxime, but its substituents (methoxy, propoxy) likely reduce acute toxicity compared to smaller, more reactive oximes like phosgene oxime.

Physicochemical Properties and Commercial Availability

Substituent effects on properties like melting point and solubility can be inferred: bulkier alkoxy groups (e.g., propoxy vs. ethoxy) may lower solubility in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.